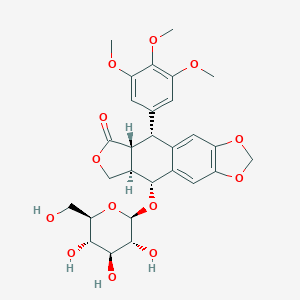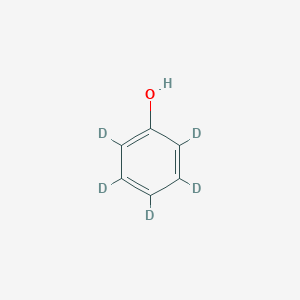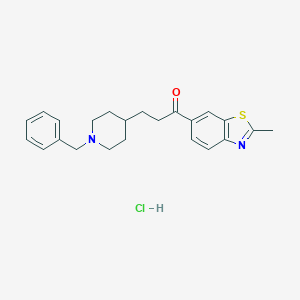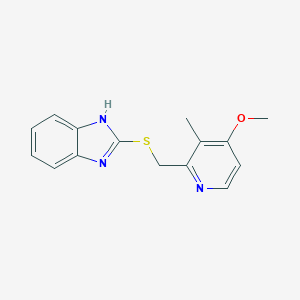
Lecdg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lecdg is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a synthetic compound that is structurally similar to the natural compound called lecithin. Lecithin is a phospholipid that is found in cell membranes and is involved in various physiological processes. This compound has been shown to have various biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Lecdg is not fully understood, but it is believed to be due to its ability to increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, such as learning and memory. By increasing the levels of acetylcholine, this compound may improve cognitive function and protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. This compound has also been shown to have antioxidant properties, which may protect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Lecdg in lab experiments include its ability to increase the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. The limitations of using this compound in lab experiments include the fact that its mechanism of action is not fully understood, and more research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on Lecdg. One area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research is the study of this compound's potential use in the treatment of liver diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine.
Métodos De Síntesis
Lecdg is synthesized through a chemical reaction between lecithin and dimethylaminoethanol (DMAE). DMAE is a precursor to acetylcholine, a neurotransmitter that is involved in various cognitive processes. The reaction between lecithin and DMAE results in the formation of this compound, which has been shown to have similar properties to lecithin.
Aplicaciones Científicas De Investigación
Lecdg has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has also been studied for its potential use in the treatment of liver diseases, as it has been shown to have hepatoprotective effects.
Propiedades
| 157878-99-4 | |
Fórmula molecular |
C33H45N7O7 |
Peso molecular |
651.8 g/mol |
Nombre IUPAC |
(4R)-4-[[(E)-2-amino-3-(4-hydroxyphenyl)prop-1-enyl]amino]-5-[[(2S)-1-[[(2S)-1-(2,4-diaminobutanoylamino)-4-methyl-1-oxopent-3-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H45N7O7/c1-20(2)16-27(33(47)40-30(44)25(36)14-15-34)38-32(46)28(18-21-6-4-3-5-7-21)39-31(45)26(12-13-29(42)43)37-19-23(35)17-22-8-10-24(41)11-9-22/h3-11,16,19,25-28,37,41H,12-15,17-18,34-36H2,1-2H3,(H,38,46)(H,39,45)(H,42,43)(H,40,44,47)/b23-19+/t25?,26-,27+,28+/m1/s1 |
Clave InChI |
MTHFFDZIGRKBNR-YGXJWFIUSA-N |
SMILES isomérico |
CC(=C[C@@H](C(=O)NC(=O)C(CCN)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCC(=O)O)N/C=C(\CC2=CC=C(C=C2)O)/N)C |
SMILES |
CC(=CC(C(=O)NC(=O)C(CCN)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC=C(CC2=CC=C(C=C2)O)N)C |
SMILES canónico |
CC(=CC(C(=O)NC(=O)C(CCN)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC=C(CC2=CC=C(C=C2)O)N)C |
Sinónimos |
enkephalinamide, cyclo(Dab(2)-D-Glu(3))leucine enkephalinamide-Leu, cyclo(alpha,gamma-dibutyric acid(2)-glutamyl(3))- LECDG Leu-enkephalinamide, cyclo(dibutyric acid(2)-glutamyl(3))- leucine enkephalinamide, cyclo(Dab(2)-Glu(3))- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)

![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)
![3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B121288.png)
![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B121289.png)


![(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B121294.png)





